7-Keto Cholesterol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

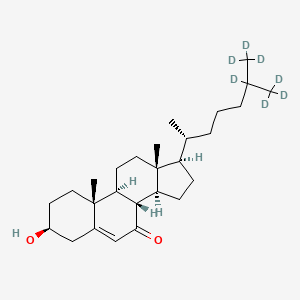

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-KVZGVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Keto Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Keto Cholesterol-d7 (7-KC-d7), an isotopically labeled oxysterol crucial for quantitative studies in biomedical research. Its primary application is as an internal standard for the accurate measurement of endogenous 7-Keto Cholesterol (7-KC) by mass spectrometry.[1] 7-KC is a significant biomarker implicated in the pathophysiology of numerous diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders, making its precise quantification essential.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₂₇H₃₇D₇O₂ |

| Molecular Weight | 407.68 g/mol |

| CAS Number | 127684-08-6 |

| Synonyms | 7-Ketocholesterol-25,26,26,26,27,27,27-d7, 7-oxo Cholesterol-d7 |

| Appearance | Solid |

| Purity | Typically ≥98% chemical purity, ≥99% deuterated forms (d₁-d₇) |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves two key stages: the introduction of the deuterium-labeled side chain and the oxidation of the sterol ring at the C7 position. While specific, proprietary synthesis routes are maintained by commercial suppliers, a plausible and scientifically sound synthetic strategy is outlined below. This approach is based on established organometallic and steroid chemistry principles.

The overall strategy involves the coupling of a deuterated side-chain fragment to a suitable steroid precursor, followed by the specific oxidation to introduce the 7-keto functionality.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Deuterated Side-Chain Grignard Reagent This protocol aims to create a deuterated isobutyl group.

-

Preparation of 2-Propanol-d8 (B1362042): Acetone-d6 is reduced with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent to produce 2-propanol-d8.

-

Conversion to Isobutyl Bromide-d7: The 2-propanol-d8 is then converted to the corresponding bromide. This can be achieved using a reagent like phosphorus tribromide (PBr₃).

-

Grignard Reagent Formation: The resulting isobutyl bromide-d7 is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form the d7-isobutylmagnesium bromide Grignard reagent.

Step 2: Preparation of the Steroid Aldehyde Precursor

-

Starting Material: A common starting material is stigmasterol, which has a double bond in the side chain that can be selectively cleaved.

-

Oxidative Cleavage: The side chain is cleaved using ozonolysis. Stigmasterol is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78°C. Ozone gas is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., zinc dust or dimethyl sulfide) to yield the C22 aldehyde (e.g., a pregnenolone (B344588) derivative).

Step 3: Coupling of the Side-Chain and Steroid Core

-

Grignard Reaction: The steroid aldehyde from Step 2 is dissolved in an anhydrous ether solvent and cooled. The d7-isobutylmagnesium bromide solution from Step 1 is added dropwise. This reaction forms the full, deuterated cholesterol side chain attached to the steroid nucleus.

-

Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting secondary alcohol on the side chain is then deoxygenated, which can be accomplished through a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with LiAlH₄, to yield the deuterated cholesterol backbone.

Step 4: Allylic Oxidation to this compound

-

Protection of the 3-OH Group: The hydroxyl group at the C3 position is often protected as an acetate (B1210297) ester by reacting the deuterated cholesterol with acetic anhydride (B1165640) in pyridine (B92270) to prevent its oxidation.

-

Oxidation: The key step is the allylic oxidation at the C7 position. A variety of reagents can be used for this transformation, such as chromium trioxide in acetic acid, or t-butyl chromate.[3] The reaction is carefully monitored for the formation of the enone system.

-

Deprotection and Purification: The protecting group at C3 is removed by hydrolysis (e.g., using potassium carbonate in methanol).[3] The final product, this compound, is then purified from unreacted starting material and byproducts using techniques such as column chromatography or preparative thin-layer chromatography (TLC).[3]

Characterization and Quality Control

The characterization of this compound is critical to confirm its identity, purity, and isotopic enrichment. The primary analytical technique for its use as an internal standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of 7-KC in complex biological matrices. 7-KC-d7 is added to samples at a known concentration at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.

Caption: Analytical workflow for 7-Keto Cholesterol quantification using LC-MS/MS.

This protocol is adapted from established methods for oxysterol analysis.[4][5]

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of a 50 ng/mL solution of this compound in methanol.[4]

-

Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation of cholesterol during sample workup.

-

Perform protein precipitation by adding a volume of cold organic solvent (e.g., 1-propanol (B7761284) or acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Conditions:

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]

-

Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm) is commonly used.[4][5]

-

Mobile Phase A: Water with 0.1-0.5% formic acid.[4]

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1-0.5% formic acid.[4]

-

Gradient: A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic sterols.

-

-

Mass Spectrometry Conditions:

-

Ionization: Positive-ion electrospray ionization (ESI) is efficient for 7-KC and its deuterated standard.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored.

-

The following tables summarize typical parameters for the LC-MS/MS analysis of 7-Keto Cholesterol using its d7-labeled internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 7-Keto Cholesterol | 383.3 | 147.1 | 30 | 25 |

| This compound | 390.3 | 147.1 | 30 | 25 |

Note: The precursor ion for 7-KC corresponds to the loss of water [M+H-H₂O]⁺. The d7-labeled standard shows a +7 Da shift. The product ion is often a characteristic fragment from the sterol ring structure.

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 400 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |

| Intra-assay Precision (%CV) | < 11%[4] |

| Inter-assay Precision (%CV) | < 5%[4] |

| Accuracy | 85 - 115%[4] |

| Recovery | 90 - 114%[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound.

-

¹H NMR: In the proton NMR spectrum of 7-KC-d7, the signals corresponding to the protons at the C25, C26, and C27 positions of the side chain would be absent compared to the spectrum of the non-labeled 7-KC. This provides direct evidence of successful deuteration at these positions.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C25, C26, and C27) would be visible but would appear as multiplets due to C-D coupling, and their intensity would be significantly lower compared to the corresponding signals in the non-labeled compound.

-

²H NMR: Deuterium (B1214612) NMR can be used to directly observe the deuterium signals, confirming the location and incorporation of the isotopic labels.

Biological Formation of 7-Keto Cholesterol

While chemical synthesis is required for producing the deuterated standard, it is important for researchers to understand the endogenous formation pathways of 7-KC. It is primarily formed through the non-enzymatic auto-oxidation of cholesterol by reactive oxygen species (ROS).[2][6] However, enzymatic pathways also contribute. A key enzymatic route is the oxidation of 7-dehydrocholesterol (B119134) (7-DHC), the immediate precursor of cholesterol, by the enzyme cytochrome P450 7A1 (CYP7A1).[7][8]

Caption: Major pathways of endogenous 7-Keto Cholesterol formation.

This guide provides a foundational understanding of the synthesis, characterization, and analytical application of this compound. By employing this well-characterized internal standard and the detailed analytical protocols, researchers can achieve reliable and accurate quantification of 7-Keto Cholesterol, facilitating further insights into its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 7-Ketocholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 7-Ketocholesterol (B24107), a critical molecule in the study of lipid peroxidation and associated diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, analytical methodologies, and biological signaling pathways. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions, this guide serves as an essential resource for the scientific community engaged in lipid research and drug discovery.

Introduction

7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol.[1] Its presence in biological systems is linked to a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration.[1] Deuterated 7-Ketocholesterol, most commonly 7-Ketocholesterol-d7, serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices using mass spectrometry-based techniques.[2][3] The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical properties, enabling precise and reliable measurements in complex samples.[4] This guide delves into the core physicochemical properties of deuterated 7-Ketocholesterol, offering a foundational understanding for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of deuterated 7-Ketocholesterol (specifically 7-Ketocholesterol-d7) are summarized below. These properties are crucial for understanding its behavior in various experimental settings.

General Properties

| Property | Value | Source |

| Chemical Name | 7-Ketocholesterol-d7 | [4] |

| Synonyms | Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7 | [2] |

| CAS Number | 127684-08-6 | [4] |

| Appearance | White to off-white solid | [5] |

Structural and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₇D₇O₂ | [4] |

| Molecular Weight | 407.68 g/mol | [4] |

| Exact Mass | 407.378067864 Da | [6] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇) | [2] |

Predicted and Experimental Properties

| Property | Value | Notes | Source |

| Melting Point | 168 - 170 °C | For non-deuterated 7-Ketocholesterol | |

| XLogP3 | 7.5 | Computed | [6] |

| Polar Surface Area | 37.3 Ų | Computed | [6] |

| Storage Temperature | -20°C | Protect from light | [5] |

| Stability | ≥ 4 years at -20°C | [2] |

Solubility

| Solvent | Solubility | Notes | Source |

| Ethanol | 20 mg/mL | [2] | |

| Dimethylformamide (DMF) | 2 mg/mL | [2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/mL | [2] | |

| DMSO (with sonication and warming) | 6.25 mg/mL (15.33 mM) | Hygroscopic DMSO can impact solubility | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of deuterated 7-Ketocholesterol. The following section outlines key experimental protocols.

Solubility Determination (Adapted Protocol)

This protocol provides a general framework for determining the solubility of deuterated 7-Ketocholesterol in a given solvent.

Materials:

-

Deuterated 7-Ketocholesterol

-

Selected solvent (e.g., Ethanol, DMSO)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Glass vials

Procedure:

-

Weigh a precise amount of deuterated 7-Ketocholesterol and add it to a glass vial.

-

Add a small, measured volume of the solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the solid does not completely dissolve, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

-

To confirm saturation, add a small excess of the deuterated 7-Ketocholesterol to the solution and vortex again.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant for concentration analysis using a validated analytical method such as LC-MS/MS or quantitative NMR.

-

The concentration of the deuterated 7-Ketocholesterol in the supernatant represents its solubility in the tested solvent at that temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is adapted from established methods for the quantification of 7-Ketocholesterol in biological samples, using its deuterated form as an internal standard.[7]

Sample Preparation (from plasma):

-

Thaw plasma samples and vortex to mix.

-

To 25 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard solution containing a known concentration of deuterated 7-Ketocholesterol in methanol.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,300 x g for 5 minutes at room temperature.

-

Transfer the supernatant to a 96-well plate for analysis.[7]

Chromatographic Conditions:

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm

-

Column Temperature: 30°C

-

Mobile Phase A: Water with 0.5% formic acid

-

Mobile Phase B: Methanol with 0.5% formic acid

-

Flow Rate: 0.5 mL/min

-

Gradient: Start with 80% B, increase to 95% B over 3 minutes, hold at 100% B for 1 minute, then re-equilibrate at 80% B for 1 minute.[7]

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

7-Ketocholesterol: Monitor precursor and product ions (e.g., m/z 401.3 -> 383.3)

-

Deuterated 7-Ketocholesterol (d7): Monitor precursor and product ions (e.g., m/z 408.3 -> 390.3)

-

-

Optimize cone voltage and collision energy for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted Protocol)

This protocol provides a general procedure for the analysis of sterols, which can be applied to deuterated 7-Ketocholesterol.[8][9]

Sample Preparation and Derivatization:

-

Hydrolysis: Saponify the sample (e.g., plasma extract) with ethanolic potassium hydroxide (B78521) solution to release free sterols.

-

Extraction: Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the sterols.

-

Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility and improve chromatographic performance.[9]

GC-MS Conditions:

-

GC System: Agilent 6890 or equivalent

-

Column: MXT-1 cross-linked dimethylpolysiloxane capillary column (or similar)

-

Injector Temperature: 280°C

-

Oven Temperature Program: Hold at 260°C for 3 min, ramp to 320°C at 10°C/min, increase to 330°C at 2°C/min (hold for 8 min), and finally increase to 380°C at 30°C/min (hold for 3 min).[10]

-

Carrier Gas: Helium

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI)

-

Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring characteristic ions for the derivatized deuterated 7-Ketocholesterol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy (General Guidance)

Quantitative NMR can be used for the purity assessment and concentration determination of deuterated 7-Ketocholesterol.

Sample Preparation:

-

Accurately weigh a known amount of the deuterated 7-Ketocholesterol sample.

-

Accurately weigh a known amount of a certified internal standard (with known purity) that has a simple spectrum and resonances that do not overlap with the analyte.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Data Acquisition:

-

Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H or ²H NMR. For highly deuterated compounds, ²H NMR can be advantageous.[11]

-

Parameters:

-

Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1 relaxation time).

-

Optimize pulse angle and acquisition time.

-

Ensure a good signal-to-noise ratio.

-

Data Processing and Analysis:

-

Apply appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the data.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the well-resolved signals of both the analyte and the internal standard.

-

Calculate the concentration or purity of the deuterated 7-Ketocholesterol based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.[12][13][14]

Signaling Pathways and Biological Interactions

Deuterated 7-Ketocholesterol is primarily used as a tool to study the biological effects of its non-deuterated form. 7-Ketocholesterol is known to be involved in several key signaling pathways related to cellular stress and inflammation.

7-Ketocholesterol-Induced Apoptosis

7-Ketocholesterol is a potent inducer of apoptosis (programmed cell death) in various cell types. The signaling cascade is complex, involving oxidative stress and mitochondrial dysfunction.[15]

NLRP3 Inflammasome Activation

7-Ketocholesterol can act as a danger-associated molecular pattern (DAMP) that triggers the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to inflammation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-keto Cholesterol-d7 | CAS 127684-08-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C27H44O2 | CID 3247054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. emerypharma.com [emerypharma.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. researchgate.net [researchgate.net]

7-Keto Cholesterol-d7 CAS number and molecular weight

Technical Overview: 7-Keto Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for this compound, a labeled metabolite of cholesterol. It is intended for use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods.

Chemical Identity and Properties

This compound is the deuterated form of 7-Ketocholesterol, an oxidation product of cholesterol. The inclusion of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantifying its unlabeled counterpart in various biological matrices.

Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 127684-08-6 | [1][2][3][4][5] |

| Molecular Weight | 407.68 g/mol | [1][3] |

| Molecular Formula | C₂₇H₃₇D₇O₂ | [1][2][3] |

| Synonyms | 3β-hydroxy-5-cholestene-7-one-d7, 7-Oxocholesterol-d7 | [1][2] |

Experimental Protocols

The determination of the CAS (Chemical Abstracts Service) number is a registration process and not a laboratory experiment. The molecular weight is calculated based on the molecular formula and the atomic weights of the constituent isotopes. As such, experimental protocols for the end-user are not applicable for these specific data points. For applications such as use as an internal standard, protocols are highly dependent on the specific experimental design, matrix, and instrumentation (e.g., GC-MS or LC-MS).[2]

Visualized Data Relationship

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

A Technical Guide to the Isotopic Purity and Enrichment of 7-Keto Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Keto Cholesterol-d7 (3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7), a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart, 7-Ketocholesterol (B24107). High isotopic purity and well-defined enrichment are paramount for its function in isotope dilution mass spectrometry, a gold-standard analytical technique.

Introduction to this compound

This compound is the deuterium-labeled form of 7-Ketocholesterol, a major oxysterol found in the human body. 7-Ketocholesterol is formed by the oxidation of cholesterol and is implicated in various pathological conditions, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases like Alzheimer's.[1] Its levels in biological matrices serve as a key biomarker for oxidative stress and certain metabolic disorders.[2][3]

The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification.[4] It behaves chemically and physically almost identically to the endogenous analyte through sample extraction, derivatization, and chromatographic separation. Its mass difference allows it to be distinguished by a mass spectrometer, enabling correction for matrix effects and procedural losses, thereby ensuring high accuracy and precision in measurement.

Isotopic Purity and Enrichment Specifications

The utility of this compound as an internal standard is directly dependent on its isotopic and chemical purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms, while chemical purity indicates the percentage of the material that is the compound of interest, free from other chemical entities. The data below is compiled from commercially available sources.

| Parameter | Specification | Source |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d7) | Cayman Chemical[1] |

| Chemical Purity | >99% (by TLC) | Sigma-Aldrich |

| Chemical Purity | 98.4% | MedChemExpress[4] |

| Synonyms | Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7 | Cayman Chemical[1] |

| Molecular Formula | C₂₇H₃₇D₇O₂ | Cayman Chemical[1] |

Conceptual Synthesis and Purification Workflow

The synthesis of deuterated sterols is a multi-step process that requires careful control to ensure high purity and isotopic enrichment. While specific, proprietary methods for this compound are not publicly detailed, a general workflow can be conceptualized. The process typically begins with a deuterated cholesterol precursor. The key step is the selective oxidation at the C7 position. Subsequent purification is critical to remove any unreacted starting material and non-deuterated contaminants.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

The most common application of this compound is as an internal standard for the quantification of endogenous 7-Ketocholesterol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of 7-Ketocholesterol in Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of oxysterols in plasma.[2]

1. Sample Preparation and Extraction:

-

To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound in methanol (B129727), e.g., at 50 ng/mL).[2]

-

Vortex the mixture briefly.

-

Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 15 minutes to separate the phases.

-

Carefully transfer the lower organic phase to a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol with 0.5% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- System: An Ultra-Performance Liquid Chromatography (UPLC) system.[2]

- Column: A reverse-phase column, such as a Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm).[2]

- Mobile Phase A: Water with 0.5% formic acid.[2]

- Mobile Phase B: Methanol with 0.5% formic acid.[2]

- Flow Rate: 0.5 mL/min.[2]

- Gradient: Start with 80% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.[2]

- Column Temperature: 30°C.[2]

-

Tandem Mass Spectrometry (MS/MS):

- System: A triple quadrupole mass spectrometer.[2]

- Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

- Detection Mode: Multiple Reaction Monitoring (MRM).[2]

- MRM Transitions:

-

7-Ketocholesterol: Precursor ion [M+H-H₂O]⁺ m/z 383.3 → Product ion m/z 368.3

-

This compound: Precursor ion [M+H-H₂O]⁺ m/z 390.3 → Product ion m/z 375.3

- Instrument Parameters: Capillary voltage +3.0 kV, desolvation temperature 350°C, desolvation gas flow 1000 L/h, cone gas flow 50 L/h.[2]

3. Data Analysis and Quantification:

-

A calibration curve is constructed by analyzing standards of known 7-Ketocholesterol concentrations with a fixed amount of the this compound internal standard.

-

The ratio of the peak area of the analyte (7-Ketocholesterol) to the peak area of the internal standard (this compound) is plotted against the concentration of the standards.

-

The concentration of 7-Ketocholesterol in the unknown samples is then calculated from the peak area ratio using the calibration curve.

Caption: Analytical workflow for quantifying 7-Ketocholesterol using this compound.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, clinical diagnostics, and drug development. Its high isotopic enrichment and chemical purity allow for the development of robust, accurate, and precise analytical methods for the quantification of endogenous 7-Ketocholesterol. The standardized protocols and workflows detailed in this guide provide a framework for its effective implementation in a laboratory setting, ultimately enabling a better understanding of the role of oxysterols in health and disease.

References

Foundational research on 7-Keto Cholesterol-d7 as an internal standard

An In-depth Technical Guide to 7-Keto Cholesterol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research and application of this compound (7KCh-d7) as an internal standard for the quantitative analysis of 7-Ketocholesterol (B24107) (7KCh). 7KCh is a significant oxysterol, implicated as a biomarker in various pathologies, including atherosclerosis, age-related macular degeneration (AMD), and Niemann-Pick disease.[1][2][3][4] Accurate quantification of 7KCh is crucial for both clinical diagnostics and biomedical research, a task for which 7KCh-d7 serves as an indispensable tool.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[5] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiency and extraction recovery.[5] This allows for the correction of analytical variability during sample preparation and analysis, leading to highly accurate and precise measurements.[5]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (3S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-17-((R)-6-(methyl-d3)heptan-2-yl-6,7,7,7-d4)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one[6] |

| CAS Number | 127684-08-6[7] |

| Molecular Formula | C₂₇H₃₇D₇O₂[6] |

| Molecular Weight | 407.7 g/mol [6] |

| Purity | Typically ≥99% deuterated forms (d₁-d₇)[7] |

| Primary Use | Internal standard for the quantification of 7-Keto Cholesterol by GC- or LC-MS[7][8] |

Experimental Protocol: Quantification of 7-Keto Cholesterol in Plasma

The following is a detailed methodology for the quantification of 7KCh in plasma samples using 7KCh-d7 as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4]

Preparation of Standards and Quality Controls

-

Calibrators: A stock solution of 7KCh (e.g., 10 μg/mL in methanol) is used to spike charcoal-stripped plasma (to remove endogenous 7KCh) to create a calibration curve. Typical concentration ranges are 1 to 400 ng/mL.[4]

-

Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in charcoal-stripped plasma.[4]

-

Internal Standard (IS) Solution: Prepare a working solution of 7KCh-d7 in methanol (B129727) at a fixed concentration (e.g., 50 ng/mL).[4]

Sample Preparation (Lipid Extraction)

This workflow outlines the key steps from sample collection to final data analysis.

Caption: General workflow for 7KCh quantification using 7KCh-d7.

LC-MS/MS Instrumentation and Conditions

The following parameters are representative and may require optimization for specific instruments.

| Parameter | Recommended Condition |

| LC System | Ultra Performance Liquid Chromatography (UPLC) System[3][4] |

| Column | Waters BEH C18 (e.g., 1.7 μm, 2.1 mm × 50 mm)[4] |

| Column Temperature | 30°C[4] |

| Mobile Phase A | Water with 0.5% formic acid[4] |

| Mobile Phase B | Methanol with 0.5% formic acid[4] |

| Flow Rate | 0.5 mL/min[4] |

| Gradient | 80% B to 95% B over 3 min, hold at 100% B for 1 min, then re-equilibrate[4] |

| Injection Volume | 10 μL[4] |

| Mass Spectrometer | Tandem mass spectrometer (e.g., Waters Xevo TQ MS)[4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

Mass Spectrometry Parameters (MRM Transitions)

MRM transitions must be optimized for the specific analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Keto Cholesterol (7KCh) | 401.3 | 383.3 |

| This compound (7KCh-d7) | 408.4 | 390.4 |

| Note: These are example transitions and should be empirically determined. |

Quantitative Method Validation Data

The use of 7KCh-d7 allows for the development of robust and reliable analytical methods. The table below summarizes validation data from a study for the diagnosis of Niemann-Pick disease.[4]

| Validation Parameter | Result |

| Linearity Range | 1 - 400 ng/mL[4] |

| Regression Coefficient (r²) | ≥ 0.995[4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |

| Intra-assay Precision (CV%) | 3.82% - 10.52%[4] |

| Inter-assay Precision (CV%) | 3.71% - 4.16%[4] |

| Accuracy (Intra- and Inter-assay) | Within 85% - 110%[4] |

| Recovery | 90.8% - 113.2%[4] |

Biological Role and Signaling Pathways of 7-Keto Cholesterol

7KCh is not merely an inert product of cholesterol oxidation; it is a biologically active molecule that can trigger cellular stress, inflammation, and apoptosis.[1][9][10] Understanding these pathways is critical for researchers in drug development targeting diseases associated with 7KCh accumulation.

7-Keto Cholesterol-Induced Inflammatory Signaling

7KCh is a potent pro-inflammatory agent that induces the expression of cytokines like VEGF, IL-6, and IL-8.[9] This induction occurs through the activation of several kinase signaling pathways that converge on the transcription factor NF-κB.[9]

Caption: 7KCh induces inflammation via multiple kinase pathways.[9]

7-Keto Cholesterol-Induced Apoptosis Pathway

7KCh can induce programmed cell death (apoptosis) through a complex cascade involving calcium influx, mitochondrial dysfunction, and the activation of caspases.[10]

Caption: Simplified pathway of 7KCh-induced apoptosis.[10]

Conclusion

This compound is an essential tool for the accurate and precise quantification of 7-Keto Cholesterol in complex biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods overcomes the challenges of sample loss and matrix effects, providing reliable data for clinical diagnostics and research. The detailed protocols and understanding of 7KCh's biological activity outlined in this guide serve as a foundational resource for professionals in the fields of analytical chemistry, clinical science, and drug development.

References

- 1. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis | MDPI [mdpi.com]

- 2. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis of Precision: Early Methodologies for Deuterated Oxysterol Quantitation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of stable isotope dilution mass spectrometry marked a pivotal moment in the study of oxysterols, transforming our ability to accurately quantify these critical signaling molecules and metabolic intermediates. Early investigations, particularly those employing deuterated internal standards, laid the groundwork for our current understanding of cholesterol homeostasis, bile acid biosynthesis, and the intricate roles of oxysterols in various physiological and pathological processes. This technical guide delves into the foundational studies that pioneered the use of deuterated oxysterol standards, providing a detailed overview of their experimental protocols, quantitative findings, and the signaling pathways they helped to elucidate.

The Analytical Challenge and the Isotope Dilution Solution

The quantification of oxysterols in biological matrices presents a significant analytical challenge due to their low abundance compared to the vast excess of cholesterol. Furthermore, the propensity of cholesterol to auto-oxidize during sample preparation can lead to artifactual formation of oxysterols, compromising the accuracy of measurements. The use of deuterated internal standards in conjunction with mass spectrometry offered a robust solution to these problems. By adding a known amount of a deuterated analog of the analyte of interest at the initial stage of sample preparation, researchers could account for losses during extraction and derivatization, as well as variations in instrument response.

Foundational Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry was the cornerstone of early oxysterol analysis. The volatility of oxysterols required a derivatization step, typically trimethylsilylation, to make them amenable to gas chromatographic separation.

Experimental Protocol: Isotope Dilution-Mass Spectrometry for Oxysterol Quantification in Human Plasma

One of the seminal studies in this field was conducted by Dzeletovic and colleagues in 1995, which established a method for the simultaneous determination of nine oxysterols in human plasma.[1]

1. Internal Standards and Sample Preparation:

-

A suite of deuterium-labeled internal standards, with three to six deuterium (B1214612) atoms, was synthesized for each target oxysterol.[1]

-

Plasma samples from healthy volunteers were spiked with the deuterated internal standards.[1]

-

To measure both free and esterified oxysterols, the plasma was subjected to alkaline hydrolysis (saponification).

2. Extraction:

-

Following hydrolysis, the oxysterols were extracted from the plasma matrix.

3. Derivatization:

-

The extracted oxysterols were converted to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC-MS analysis.

4. GC-MS Analysis:

-

The derivatized samples were analyzed by gas chromatography-mass spectrometry.

-

Quantification was achieved by comparing the peak areas of the endogenous oxysterols with their corresponding deuterated internal standards.

Quantitative Data from Early Studies

The application of these early isotope dilution-MS methods provided the first reliable measurements of a range of oxysterols in human plasma. The following table summarizes the quantitative data from the 1995 study by Dzeletovic et al., which analyzed plasma from 31 healthy volunteers.[1]

| Oxysterol | Mean Concentration (ng/mL) |

| 27-Hydroxycholesterol (B1664032) | 154 |

| 24-Hydroxycholesterol | 64 |

| 7α-Hydroxycholesterol | 43 |

| Other Oxysterols | < 30 |

Data sourced from Dzeletovic et al. (1995).[1]

This study revealed that 27-hydroxycholesterol, 24-hydroxycholesterol, and 7α-hydroxycholesterol were the most abundant oxysterols in the plasma of healthy individuals.[1] It was also noted that males had higher plasma concentrations of 27-hydroxycholesterol than females.[1]

Elucidating Signaling Pathways: The Liver X Receptor (LXR)

The ability to accurately quantify oxysterols was instrumental in uncovering their roles as signaling molecules. A landmark 1996 study by Janowski and colleagues identified a specific group of endogenous oxysterols as transcriptional activators of the nuclear receptor, Liver X Receptor alpha (LXRα).[2] This discovery established a direct link between cholesterol metabolites and the regulation of gene expression.

The most potent activators of LXRα were found to be key intermediates in critical metabolic pathways, including steroid hormone synthesis, bile acid production, and the conversion of lanosterol (B1674476) to cholesterol.[2] This seminal work demonstrated the existence of a nuclear receptor signaling pathway for oxysterols, positioning LXRα as a sensor for cholesterol metabolites.[2]

References

7-Ketocholesterol: A Pivotal Biomarker in the Pathogenesis of Age-Related Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

7-Ketocholesterol (B24107) (7-KC), a prominent and toxic oxidation product of cholesterol, is emerging as a critical biomarker and bioactive mediator in the pathophysiology of numerous age-related and chronic diseases.[1][2][3] Formed predominantly through non-enzymatic reactions with reactive oxygen species (ROS), its accumulation in tissues and circulation is a hallmark of heightened oxidative stress.[1][2] This guide provides a comprehensive technical overview of 7-KC, detailing its discovery, its established role as a disease biomarker, the intricate signaling pathways it modulates, and standardized experimental protocols for its quantification. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate 7-KC as a diagnostic, prognostic, and therapeutic target.

Discovery and Pathological Significance

7-Ketocholesterol is one of the most abundant cholesterol auto-oxidation products found in the body.[4] Its discovery was intrinsically linked to the study of atherosclerosis, where it was identified as a major oxysterol component within oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques.[1][4][5] Unlike its parent molecule, cholesterol, 7-KC exhibits consistent and potent cytotoxicity.[1] This toxicity drives the progression of various pathologies by inducing oxidative stress, inflammation, and programmed cell death (apoptosis).[6][7][8]

The significance of 7-KC as a biomarker stems from its consistently elevated levels in the tissues and bodily fluids of patients with a spectrum of age-related diseases, often correlating with disease severity.[2] Key diseases associated with elevated 7-KC include:

-

Atherosclerosis: 7-KC is the most concentrated oxysterol in arterial plaques.[1] It contributes to the formation of foam cells (lipid-laden macrophages), endothelial dysfunction, and the development of the necrotic core, all critical events in atherogenesis.[2][8]

-

Age-Related Macular Degeneration (AMD): As a major component of drusen—extracellular deposits between the retina and the choroid—7-KC is strongly implicated in the pathogenesis of AMD.[9][10] It induces inflammation and cytotoxicity in retinal pigment epithelium (RPE) cells.[10][11]

-

Neurodegenerative Diseases: Increased levels of 7-KC are found in the brain tissue and plasma of patients with Alzheimer's disease (AD) and other neurodegenerative conditions.[12][13][14] It is believed to contribute to neuronal cell death and neuroinflammation.[12][15]

Quantitative Analysis of 7-Ketocholesterol as a Biomarker

Accurate quantification of 7-KC levels is crucial for its validation and use as a clinical biomarker. Levels are typically measured in plasma, serum, or specific tissues and are significantly elevated in pathological states compared to healthy controls.

| Disease State | Biological Matrix | 7-KC Concentration (Patient Group) | 7-KC Concentration (Healthy Control Group) | Citation(s) |

| Coronary Artery Disease (CAD) | Serum | 32.4 ± 23.1 ng/mL | 19.0 ± 11.3 ng/mL | [16] |

| Acute Myocardial Infarction | Plasma | 38.48 ng/mL | < 91 ng/mL (Normal Score) | [17] |

| Niemann-Pick Disease (ASM-deficient) | Plasma | Mean: 245 ng/mL (Range: 101-976 ng/mL) | < 12.3 ng/mL | [18] |

| Niemann-Pick Disease Type C (NPC) | Plasma | Mean: 279 ng/mL (Range: 32-603 ng/mL) | < 12.3 ng/mL | [18] |

| Alzheimer's Disease | Cerebral Cortex | Elevated Levels Reported | Baseline Levels | [13] |

| Age-Related Macular Degeneration | Drusen / RPE | 200–17,000 pmol/nmol Cholesterol | Not applicable (tissue deposit) | Not applicable |

Molecular Mechanisms: Signaling Pathways Modulated by 7-KC

7-KC exerts its cytotoxic effects by activating complex intracellular signaling cascades that culminate in inflammation, apoptosis, and cellular dysfunction.

TLR4-Mediated Inflammatory Response

A primary mechanism for 7-KC-induced inflammation is the activation of Toll-Like Receptor 4 (TLR4).[19][20] This initiates a downstream cascade involving two distinct signaling branches: the MyD88-dependent pathway and the TRIF-dependent pathway. This dual activation leads to the transcription of a broad range of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, driving chronic inflammation in tissues where 7-KC accumulates.[19][21]

NF-κB-Dependent Apoptosis and Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central hub in the cellular response to 7-KC.[7][22] 7-KC triggers the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB p50/p65 dimer to translocate to the nucleus.[23] In the nucleus, NF-κB orchestrates the expression of genes involved in both inflammation and apoptosis, representing a critical link between these two processes.[7][24]

Induction of Mitochondrial (Intrinsic) Apoptosis

7-KC is a potent inducer of apoptosis via the intrinsic, or mitochondrial, pathway.[6][24] The process is often initiated by an increase in intracellular ROS and a sustained influx of calcium (Ca2+).[6] This leads to the activation of pro-apoptotic "BH3-only" proteins like Bid and Bad, which in turn activate Bax. Bax translocates to the mitochondria, disrupting the outer membrane and causing the release of cytochrome c. In the cytosol, cytochrome c forms the apoptosome, which activates the executioner caspase-3, leading to systematic cell dismantling.[24][25]

Experimental Protocols for 7-KC Quantification

The gold-standard for accurate and sensitive quantification of 7-KC in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also used but typically requires a chemical derivatization step.

General Experimental Workflow

The analysis of 7-KC follows a multi-step process designed to isolate the analyte from a complex biological matrix and prepare it for instrumental analysis. Key steps include the addition of an internal standard, extraction of lipids, removal of interfering substances, and finally, detection by mass spectrometry.

Detailed Methodology: LC-MS/MS Quantification in Plasma

This protocol is a representative example for the quantification of 7-KC in human plasma.[15][18]

1. Materials and Reagents:

-

7-Ketocholesterol certified standard

-

7-Ketocholesterol-d7 (d7-7-KC) internal standard (IS)

-

HPLC-grade methanol, acetone, hexane (B92381), isopropanol, and water

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Human plasma (charcoal-stripped for calibration curve)

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

2. Sample Preparation:

-

Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise amount of d7-7-KC (e.g., 50 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample. This IS corrects for variability during sample processing and analysis.

-

Protein Precipitation: Add 250 µL of ice-cold acetone containing 0.05% BHT to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Lipid Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the extraction on the aqueous layer and pool the hexane extracts.

-

Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

3. LC-MS/MS Analysis: [18]

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Waters BEH, 1.7 µm, 2.1 mm × 50 mm).

-

Mobile Phase A: Water with 0.5% formic acid.

-

Mobile Phase B: Methanol with 0.5% formic acid.

-

Gradient: A linear gradient is used to separate 7-KC from other lipids, for example, starting at 80% B and increasing to 100% B over several minutes.

-

Flow Rate: 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 7-KC and its deuterated internal standard (d7-7-KC) to ensure specificity and accurate quantification.

-

4. Data Analysis and Quantification:

-

A calibration curve is generated by plotting the peak area ratio of 7-KC to d7-7-KC against the known concentrations of the calibrators.

-

The concentration of 7-KC in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

7-Ketocholesterol has transitioned from a simple indicator of cholesterol oxidation to a recognized bioactive molecule that actively contributes to the pathology of a wide array of age-related diseases.[2] Its robust association with disease states, coupled with its direct involvement in fundamental cellular processes like apoptosis and inflammation, makes it a compelling biomarker for risk stratification and disease monitoring. Furthermore, the signaling pathways activated by 7-KC present novel targets for therapeutic intervention. Future research should focus on large-scale clinical validation of 7-KC as a prognostic biomarker and the development of targeted therapies aimed at either reducing its formation or blocking its downstream cytotoxic effects.

References

- 1. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-ketocholesterol induces cell apoptosis by activation of nuclear factor kappa B in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the effects of 7-ketocholesterol on retinal pigment epithelium bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. portlandpress.com [portlandpress.com]

- 14. 7-ketocholesterol contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plasma 7-ketocholesterol levels and the risk of incident cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicopublication.com [medicopublication.com]

- 18. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 20. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. citeab.com [citeab.com]

The Pathophysiological Role of 7-Ketocholesterol in Atherosclerosis: A Technical Guide

<Step_2>

Executive Summary: 7-Ketocholesterol (B24107) (7-Keto), a major oxysterol formed from the oxidation of cholesterol, is a key pathogenic driver in the initiation and progression of atherosclerosis. Abundantly found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques, 7-Keto exerts pleiotropic detrimental effects on vascular cells, including endothelial cells, macrophages, and smooth muscle cells.[1][2][3] It promotes endothelial dysfunction, accelerates macrophage transformation into foam cells, induces apoptosis contributing to the necrotic core of plaques, and triggers potent pro-inflammatory and pro-fibrotic responses. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular consequences of 7-Keto exposure, offering a technical resource for researchers and drug development professionals in cardiovascular disease.

Introduction to 7-Ketocholesterol in Atherosclerosis

Atherosclerosis is fundamentally an inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner layer of arteries.[4][5] A critical early event is the oxidative modification of low-density lipoprotein (LDL) within the arterial wall, leading to the formation of oxLDL.[3][5] This process generates a variety of cytotoxic compounds, with 7-Ketocholesterol (7-Keto) being one of the most abundant and biologically active oxysterols.[3][6] Unlike cholesterol, which is essential for cellular function, 7-Keto is a toxic byproduct that disrupts cellular homeostasis and contributes directly to plaque development.[3][7] Its presence is strongly correlated with atherosclerotic lesion severity and adverse cardiovascular outcomes.[5]

Pathophysiological Impact on Vascular Cells

7-Keto orchestrates a multi-faceted assault on the vasculature, affecting all major cell types involved in atherogenesis.

Endothelial Dysfunction

The endothelium, a critical barrier between blood and the vessel wall, is an early target of 7-Keto.[8] Exposure to 7-Keto compromises endothelial integrity and function through several mechanisms:

-

Induction of Apoptosis: 7-Keto is a potent inducer of apoptosis in human and bovine vascular endothelial cells, contributing to the erosion of the protective endothelial monolayer.[9] This process involves the activation of multiple caspase enzymes, including caspases-3/7, -8, and -12.[10]

-

Increased Leukocyte Adhesion: It enhances the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the endothelial cell surface.[11] This upregulation promotes the recruitment and adhesion of monocytes and other leukocytes, a critical step in plaque formation.[11]

-

Pro-inflammatory Cytokine Production: 7-Keto stimulates endothelial cells to produce a range of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), further amplifying the inflammatory response within the vessel wall.[2][12]

-

Endothelial-Mesenchymal Transition (EndMT): Recent evidence suggests 7-Keto can induce endothelial cells to lose their characteristic markers (e.g., VE-cadherin, CD31) and acquire mesenchymal, fibroblast-like properties (e.g., α-smooth muscle actin, FAP). This transition promotes fibrosis and vascular remodeling.[13]

Macrophage Foam Cell Formation and Death

Macrophages play a dual role in atherosclerosis, initially acting as scavenger cells to clear modified lipoproteins but ultimately contributing to plaque growth and instability. 7-Keto critically subverts macrophage function:

-

Monocyte Differentiation and Foam Cell Formation: 7-Keto promotes the differentiation of monocytes into macrophages and accelerates their transformation into lipid-laden foam cells, the hallmark of atherosclerotic lesions.[1] It achieves this by promoting lipid uptake and esterification while impairing cholesterol efflux, leading to massive intracellular lipid accumulation.[14][15]

-

Pro-inflammatory Activation: 7-Keto is a powerful activator of pro-inflammatory signaling in macrophages, leading to the production of cytokines like TNF-α and chemokines such as MCP-1, which recruits more monocytes to the lesion.[16]

-

Apoptosis and Necrosis: The accumulation of 7-Keto to toxic levels induces macrophage apoptosis and necrosis.[4] This contributes to the formation of the necrotic core in advanced plaques, a key factor in plaque instability and rupture.

Vascular Smooth Muscle Cell (VSMC) Dysfunction

Vascular smooth muscle cells are key components of the arterial wall, and their response to 7-Keto contributes significantly to the structural changes in atherosclerotic plaques.

-

Induction of Apoptosis and ER Stress: 7-Keto triggers apoptosis in VSMCs, in part by inducing severe Endoplasmic Reticulum (ER) stress.[4][17] This process is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 4 (Nox4).[17][18] The loss of VSMCs, particularly in the fibrous cap overlying the plaque, weakens the plaque and increases the risk of rupture.

-

Autophagy as a Protective Response: In response to 7-Keto-induced stress, VSMCs can activate autophagy, a cellular recycling process.[17][18] This appears to be a protective mechanism, as enhancing autophagy can mitigate ER stress and cell death.[17][18]

-

Sensitization to Fas-Mediated Death: 7-Keto can make VSMCs, which are normally resistant, susceptible to Fas-mediated apoptosis.[19] This further contributes to the depletion of VSMCs within the plaque.

Key Signaling Pathways Activated by 7-Ketocholesterol

7-Keto exerts its cytotoxic and pro-inflammatory effects by activating a complex network of intracellular signaling pathways.

Pro-Inflammatory Signaling

7-Keto is a potent inflammatory stimulus, activating several key pathways that drive cytokine and chemokine production.

-

Toll-Like Receptor 4 (TLR4) Pathway: A primary mechanism for 7-Keto-induced inflammation is through the activation of TLR4, a pattern recognition receptor.[20][21][22] This engagement triggers downstream signaling cascades, predominantly leading to the activation of the master inflammatory transcription factor, NF-κB.[2]

-

MAPK Pathways: 7-Keto activates multiple mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, which play crucial roles in mediating inflammatory responses and cell adhesion molecule expression in endothelial cells.[2][11]

-

NLRP3 Inflammasome Activation: 7-Keto is a potent activator of the NLRP3 inflammasome in macrophages.[23][24] This multi-protein complex cleaves pro-caspase-1 into its active form, which then processes pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[24]

References

- 1. Induction of monocyte differentiation and foam cell formation in vitro by 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. 7-Ketocholesterol induces ATM/ATR, Chk1/Chk2, PI3K/Akt signalings, cytotoxicity and IL-8 production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 7-Ketocholesterol and 5,6-secosterol induce human endothelial cell dysfunction by differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of similar features of apoptosis in human and bovine vascular endothelial cells treated by 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Ketocholesterol activates caspases-3/7, -8, and -12 in human microvascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Ketocholesterol enhances leukocyte adhesion to endothelial cells via p38MAPK pathway | PLOS One [journals.plos.org]

- 12. Effect of Ergothioneine on 7-Ketocholesterol-Induced Endothelial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-ketocholesterol induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sterol efflux is impaired from macrophage foam cells selectively enriched with 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dietary 7-ketocholesterol exacerbates myocardial ischemia–reperfusion injury in mice through monocyte/macrophage-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Ketocholesterol Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-Ketocholesterol induces autophagy in vascular smooth muscle cells through Nox4 and Atg4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Ketocholesterol predisposes human aorta smooth muscle cells to Fas-mediated death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. Inflammasomes Induced by 7-Ketocholesterol and Other Stimuli in RPE and in Bone Marrow–Derived Cells Differ Markedly in Their Production of IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Origins of 7-Ketocholesterol: A Technical Guide to its Enzymatic and Non-Enzymatic Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7-KC) is a prominent and cytotoxic oxysterol implicated in the pathophysiology of numerous age-related and metabolic diseases. Its accumulation in tissues can trigger oxidative stress, inflammation, and apoptosis. Understanding the formation pathways of 7-KC is critical for developing therapeutic strategies to mitigate its detrimental effects. This technical guide provides an in-depth exploration of the two primary routes of 7-KC formation: non-enzymatic autoxidation and specific enzymatic conversions. We present quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the key mechanisms and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

7-Ketocholesterol is an oxidized derivative of cholesterol characterized by a ketone group at the 7th carbon position. It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (oxLDL) and atherosclerotic plaques.[1] The presence of 7-KC is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[2][3] The formation of 7-KC can occur through two distinct mechanisms: a non-specific, free radical-mediated autoxidation of cholesterol and highly specific enzymatic reactions.[1][2] This guide will dissect these two pathways, providing the necessary details for their study and comparison.

Non-Enzymatic Formation of 7-Ketocholesterol

The non-enzymatic formation of 7-KC primarily occurs through the autoxidation of cholesterol, a process initiated by reactive oxygen species (ROS).[1][4] This pathway is often implicated in conditions of high oxidative stress.

Mechanism of Autoxidation

Cholesterol autoxidation is a free-radical chain reaction. The C7 position on the cholesterol molecule is particularly susceptible to oxidation. The process can be initiated by various ROS, including hydroxyl radicals and peroxyl radicals, and is often catalyzed by transition metal ions, heat, or radiation. The reaction proceeds through the formation of unstable hydroperoxide intermediates (7α-hydroperoxycholesterol and 7β-hydroperoxycholesterol), which then decompose to form the more stable 7-ketocholesterol, as well as 7α- and 7β-hydroxycholesterol.[3][4] The Fenton and Haber-Weiss reactions are significant contributors to the generation of the initiating ROS.[1][2]

Quantitative Data on Non-Enzymatic Formation

Quantifying the non-enzymatic formation of 7-KC is challenging due to the complexity of the reaction conditions. However, studies on isolated systems can provide insights into the potential yield.

| System | Oxidative Stimulus | 7-Ketocholesterol Yield | Reference |

| Human lens membranes | 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) | 74% of total cholesterol oxidation products | [3] |

| Low-Density Lipoprotein (LDL) | Copper Sulfate (CuSO4) | Major oxysterol formed | [5] |

Enzymatic Formation of 7-Ketocholesterol

The enzymatic formation of 7-KC is a more specific process, catalyzed by particular enzymes acting on cholesterol precursors or related sterols.

Key Enzymes and Pathways

Two primary enzymatic pathways have been identified for the synthesis of 7-KC:

-

Oxidation of 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme catalyzes the conversion of 7β-hydroxycholesterol to 7-ketocholesterol.[6] The reverse reaction, the reduction of 7-KC to 7β-hydroxycholesterol, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6]

-

Oxidation of 7-dehydrocholesterol (B119134) by Cytochrome P450 7A1 (CYP7A1): CYP7A1, the rate-limiting enzyme in bile acid synthesis, can directly oxidize 7-dehydrocholesterol, a cholesterol precursor, to 7-ketocholesterol.[7][8] This pathway is particularly relevant in genetic disorders where 7-dehydrocholesterol accumulates, such as Smith-Lemli-Opitz syndrome (SLOS).[7]

Quantitative Data on Enzymatic Formation

Kinetic parameters for the enzymatic reactions provide a quantitative measure of their efficiency.

| Enzyme | Substrate | Product | Kinetic Parameter | Value | Reference |

| CYP7A1 (human) | 7-dehydrocholesterol | 7-Ketocholesterol | kcat/Km | 3 x 10^4 M^-1 s^-1 | [8][9] |

| 11β-HSD2 (human) | 7β,27-dihydroxycholesterol | 7-keto,27-dihydroxycholesterol | Apparent Km | Not specified, but affinity is high | [10] |

Experimental Protocols

The following section provides detailed methodologies for inducing and quantifying the formation of 7-ketocholesterol through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: Metal-Catalyzed Oxidation of LDL

This protocol describes the induction of 7-KC formation in a biological sample through metal-catalyzed oxidation.[5]

Materials:

-

Purified human Low-Density Lipoprotein (LDL)

-

Copper (II) Sulfate (CuSO₄) solution (20 µM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

60% (w/v) Potassium Hydroxide (KOH) in methanol (B129727)

-

Argon gas

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

Internal standard (e.g., d7-7-ketocholesterol)

Procedure:

-

Dilute purified human LDL to a final concentration of 100 µg/mL in PBS.

-

Initiate oxidation by adding CuSO₄ to a final concentration of 20 µM.

-

Incubate the mixture at 37°C for 4-24 hours. The incubation time can be varied to study the kinetics of oxidation.

-

Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT).

-

Saponify the oxidized LDL by adding 60% KOH in methanol and incubating at 37°C for 2 hours under an argon atmosphere to hydrolyze cholesteryl esters.[5]

-

Neutralize the reaction with an appropriate acid.

-

Extract the lipids (including 7-KC) using a suitable organic solvent system (e.g., hexane:ethyl acetate).

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for analysis.

Enzymatic Formation: In Vitro Assay with CYP7A1

This protocol outlines an in vitro assay for the formation of 7-KC from 7-dehydrocholesterol using human liver microsomes or recombinant CYP7A1.[8]

Materials:

-

Human liver microsomes or recombinant human CYP7A1

-

7-dehydrocholesterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

Internal standard (e.g., d7-7-ketocholesterol)

-

Organic solvents for extraction

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes (e.g., 50 nmol of cholesterol equivalent) or a specific amount of recombinant CYP7A1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, 7-dehydrocholesterol (e.g., 100 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing the internal standard.

-

Extract the lipids using an appropriate organic solvent.

-

Dry the organic extract under nitrogen.

-

Reconstitute the sample for analysis.

Analysis of 7-Ketocholesterol by LC-MS/MS

This protocol provides a general workflow for the quantification of 7-KC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

To a plasma or cell lysate sample, add an internal standard (d7-7-ketocholesterol).

-

Precipitate proteins with a solvent like methanol or acetonitrile.

-

Centrifuge to pellet the precipitate and transfer the supernatant.

-

The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

LC-MS/MS Conditions (Example):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

MRM Transitions:

-

7-Ketocholesterol: Monitor the transition of the parent ion to a specific product ion.

-